

The Binding Affinity of chi3L1-IN-1 to YKL-40: A Technical Guide

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Compound of Interest

Compound Name: *chi3L1-IN-1*

Cat. No.: *B12364424*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the small molecule inhibitor, **chi3L1-IN-1**, and its target protein, Chitinase-3-like-protein 1 (CHI3L1), commonly known as YKL-40. This document details the quantitative binding data, experimental protocols for key binding assays, and the impact of this interaction on YKL-40 mediated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of **chi3L1-IN-1** (also referred to as Compound 30) for YKL-40 has been determined using multiple biophysical techniques. The key quantitative data are summarized in the table below, providing a clear comparison of its potency.

Parameter	Value (nM)	Assay Method	Source
IC50	50	AlphaScreen	[1]
Kd	130 ± 20	Microscale Thermophoresis (MST)	

Table 1: Quantitative Binding Affinity of **chi3L1-IN-1** to YKL-40. This table summarizes the key binding affinity parameters determined for the interaction between **chi3L1-IN-1** and YKL-40.

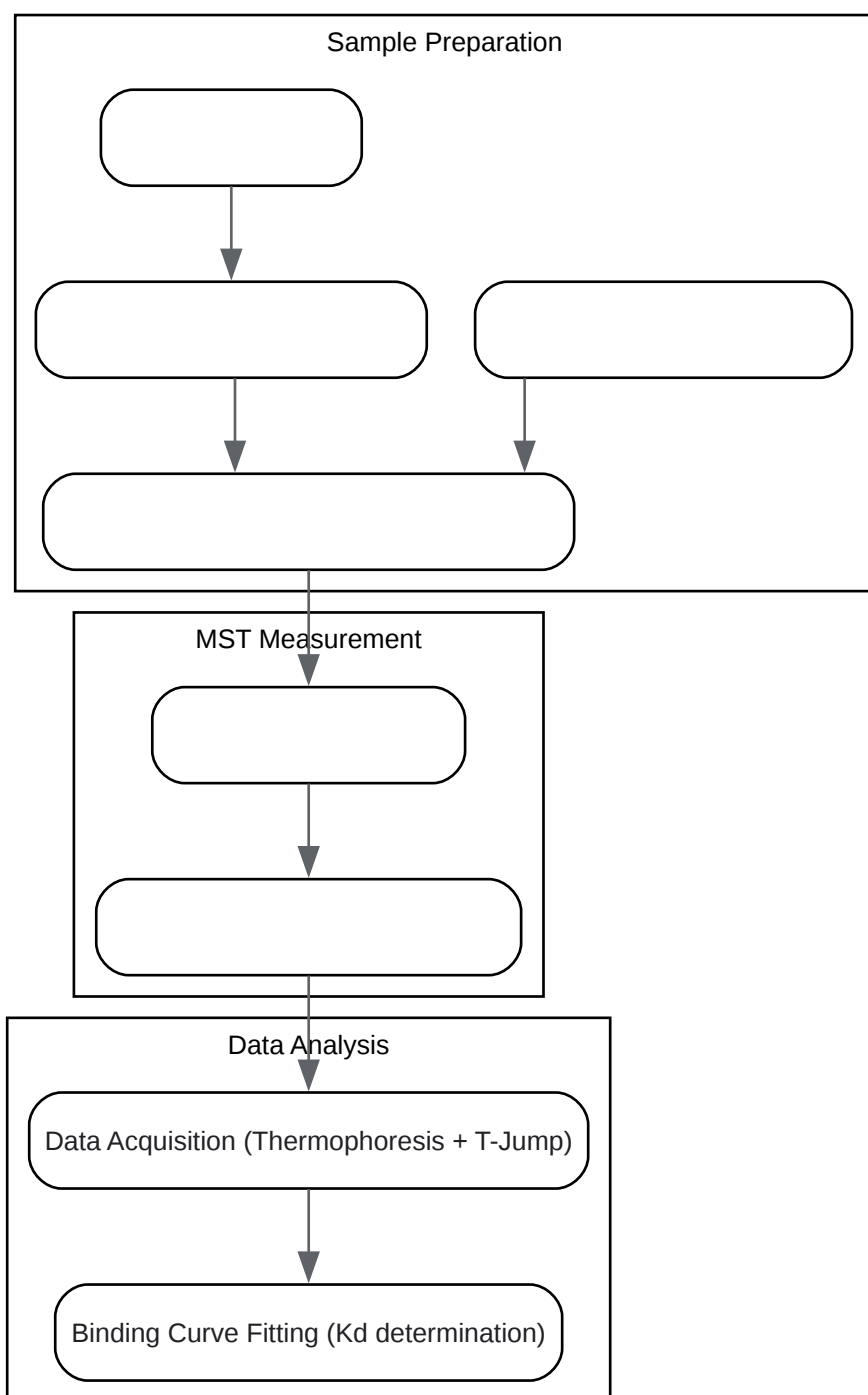
Experimental Protocols

Detailed methodologies for the principal binding assays used to characterize the interaction between **chi3L1-IN-1** and YKL-40 are provided below.

Microscale Thermophoresis (MST)

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. The method measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

Experimental Workflow:



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Figure 1: Experimental workflow for determining the binding affinity of **chi3L1-IN-1** to YKL-40 using Microscale Thermophoresis (MST).

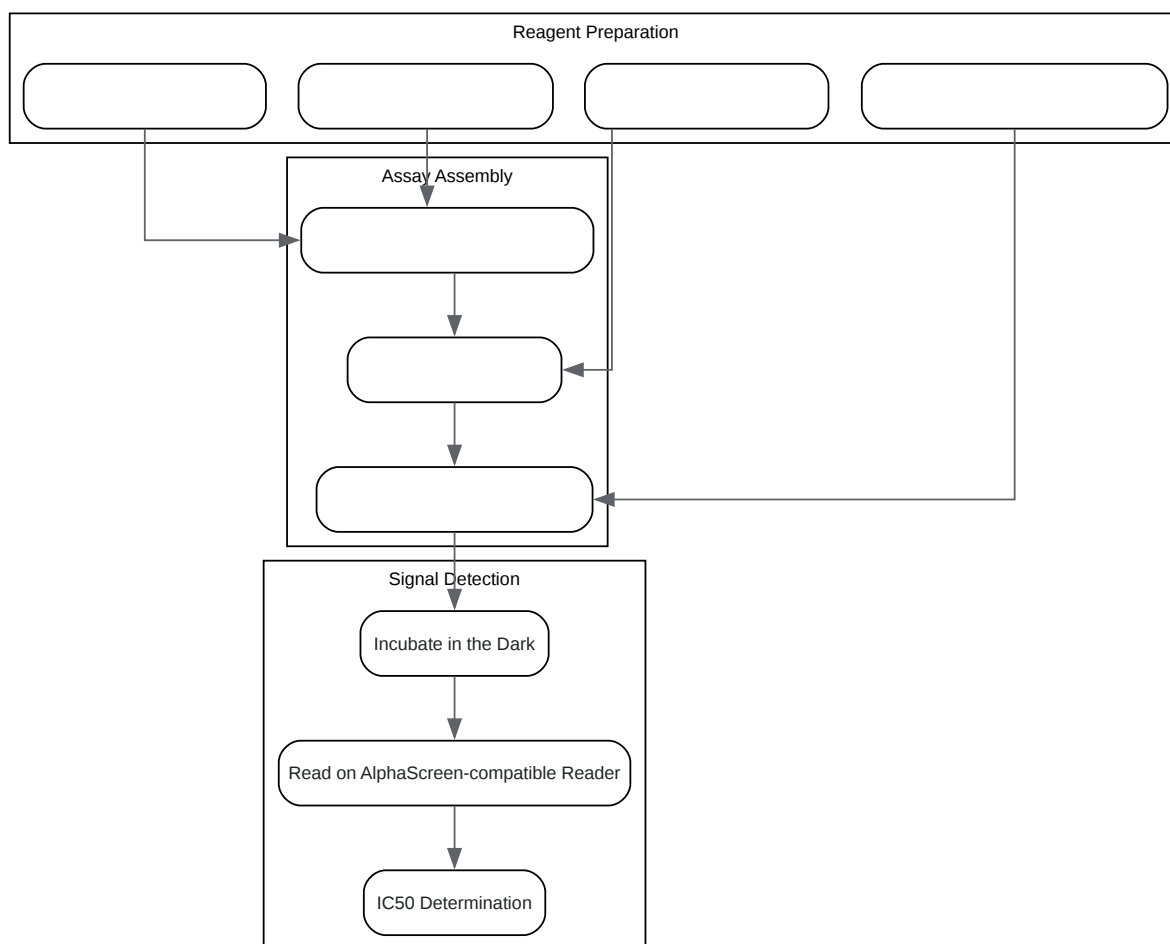
Protocol:

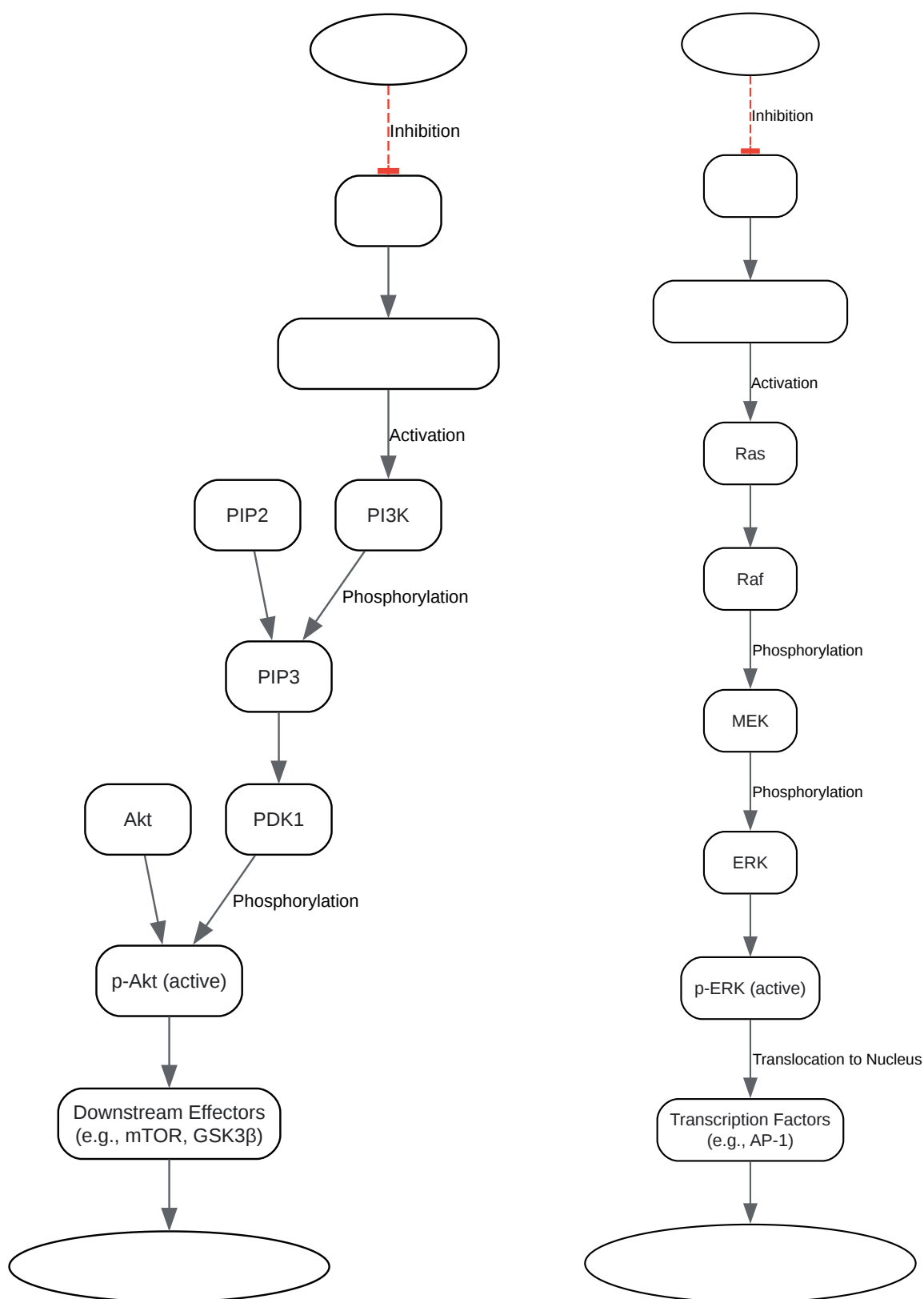
- **Protein Labeling:** Recombinant human YKL-40 is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The labeled protein is then purified to remove any free dye.
- **Ligand Preparation:** A serial dilution of **chi3L1-IN-1** is prepared in the assay buffer (e.g., PBS with 0.05% Tween-20).
- **Binding Reaction:** The fluorescently labeled YKL-40 is mixed with the different concentrations of **chi3L1-IN-1** and incubated to allow the binding to reach equilibrium.
- **Capillary Loading:** The samples are loaded into standard or premium treated capillaries.
- **MST Measurement:** The capillaries are placed in a Monolith NT.115 instrument, and the MST measurement is performed. This involves creating a microscopic temperature gradient and monitoring the fluorescence changes as the molecules move along this gradient.
- **Data Analysis:** The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used for screening and characterizing biomolecular interactions. In a competition assay format, a known biotinylated ligand and a test compound (**chi3L1-IN-1**) compete for binding to the target protein.

Experimental Workflow:





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References

- 1. biorxiv.org [biorxiv.org]
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